molecular formula C11H12Br2N4O4 B12703888 5,6-Dibromotubercidin CAS No. 78000-55-2

5,6-Dibromotubercidin

Cat. No.: B12703888
CAS No.: 78000-55-2
M. Wt: 424.05 g/mol
InChI Key: ATBZHTMJKTZNPL-BBBNYMBOSA-N
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Description

5,6-Dibromotubercidin is a halogenated derivative of tubercidin, an adenosine analog known for its potent biological activities. Tubercidin itself is a nucleoside antibiotic produced by the bacterium Streptomyces tubercidicus. The addition of bromine atoms at the 5 and 6 positions of the tubercidin molecule enhances its biological properties, making this compound a compound of significant interest in scientific research .

Preparation Methods

5,6-Dibromotubercidin can be synthesized through the halogenation of tubercidin using N-bromosuccinimide (NBS) in dimethylformamide (DMF). The reaction conditions can be adjusted to favor the formation of either 5-bromotubercidin or 6-bromotubercidin, with this compound being formed in minor amounts under both conditions

Chemical Reactions Analysis

5,6-Dibromotubercidin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Common Reagents and Conditions: N-bromosuccinimide (NBS) in DMF is commonly used for the bromination of tubercidin.

Scientific Research Applications

5,6-Dibromotubercidin has several applications in scientific research:

Mechanism of Action

5,6-Dibromotubercidin exerts its effects by inhibiting RNA synthesis. The bromine atoms enhance the compound’s ability to interfere with the function of RNA polymerase, thereby blocking the transcription process. This inhibition can lead to the suppression of viral replication and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

5,6-Dibromotubercidin can be compared with other halogenated derivatives of tubercidin, such as:

The uniqueness of this compound lies in its dual bromination, which enhances its biological activity and makes it a valuable tool for studying the effects of halogenation on nucleosides.

Properties

CAS No.

78000-55-2

Molecular Formula

C11H12Br2N4O4

Molecular Weight

424.05 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-amino-5,6-dibromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H12Br2N4O4/c12-5-4-9(14)15-2-16-10(4)17(8(5)13)11-7(20)6(19)3(1-18)21-11/h2-3,6-7,11,18-20H,1H2,(H2,14,15,16)/t3-,6-,7-,11-/m1/s1

InChI Key

ATBZHTMJKTZNPL-BBBNYMBOSA-N

Isomeric SMILES

C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)Br)N

Canonical SMILES

C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)Br)N

Origin of Product

United States

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